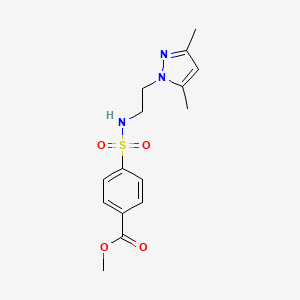
methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the pyrazole ring, which is a type of azole ring, suggests that this compound might have biological activity. Azole rings are common in various drugs, especially antifungal medications .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the sulfonamide group. The pyrazole ring, being an aromatic heterocycle, is likely to undergo electrophilic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide group and the aromatic pyrazole ring could affect its solubility, boiling point, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Structure
“Methyl 4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate” is a hydrazine-coupled pyrazole derivative. It was synthesized through nucleophilic addition–elimination reactions involving intermediates and different hydrazine derivatives . The compound’s structure has been verified using elemental microanalysis, FTIR, and 1H NMR techniques.
Antileishmanial Activity
Background:: Leishmaniasis, caused by Leishmania strains, is a communicable tropical disease affecting millions worldwide. Existing treatments face challenges due to suboptimal outcomes and drug-resistant strains .
Applications::- Antileishmanial Activity : Compound 13 derived from this molecule displayed superior antipromastigote activity (IC50 = 0.018) compared to standard drugs like miltefosine and amphotericin B deoxycholate . It holds promise as a potential antileishmanial agent.
Antimalarial Activity
Background:: Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Drug resistance poses a significant challenge .
Applications::- Antimalarial Activity : Compounds 14 and 15 showed better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These derivatives could be valuable in developing effective antimalarial agents.
Coordination Chemistry
Background:: Pyrazole-bearing compounds play a crucial role in coordination chemistry.
Applications::- Ligands : 3,5-Dimethylpyrazole (a precursor to our compound) contributes to ligand design. Examples include trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine .
Antibacterial Potential
Background:: New derivatives often exhibit antibacterial properties.
Applications::- Antibacterial Activity : Although not directly studied for our compound, related 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been evaluated for antibacterial effects . Further investigations could reveal its potential.
Anti-Tubercular Potential
Background:: Tuberculosis remains a global health challenge.
Applications::- Anti-Tubercular Activity : Related imidazole-containing compounds (6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole) demonstrated potent anti-tubercular activity . While not identical, our compound’s structural features suggest potential in this area.
Mecanismo De Acción
Target of Action
Pyrazole-based compounds, which include this compound, are known for their diverse pharmacological effects . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Mode of Action
Pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Biochemical Pathways
It is known that pyrazole-based compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
It is known that the type of solvent contributes to the interaction and dilution of reactants in the solvent
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-10-12(2)18(17-11)9-8-16-23(20,21)14-6-4-13(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQDTXQVNZHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

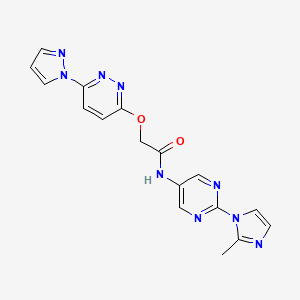


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)
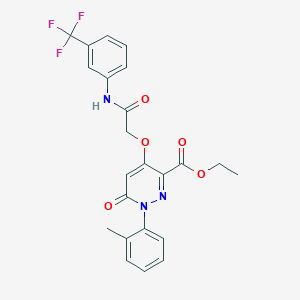
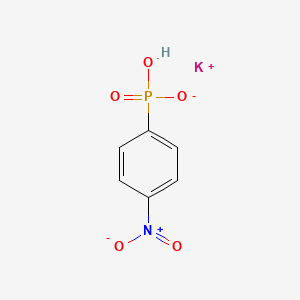
methanone](/img/structure/B2372353.png)

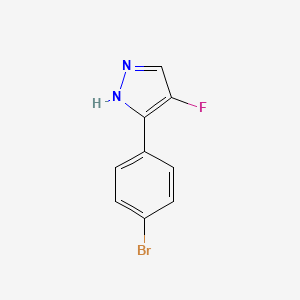
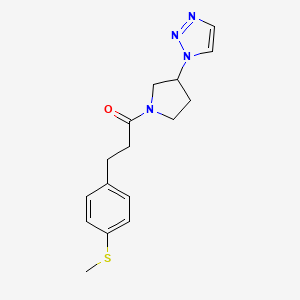
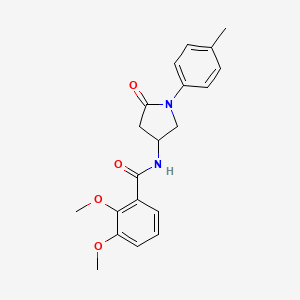
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2372361.png)
